![molecular formula C18H20N6O B2469746 N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide CAS No. 2034461-39-5](/img/structure/B2469746.png)
N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide” is a complex organic compound that belongs to the class of 1,2,4-triazolo[4,3-a]pyrazine derivatives . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
Synthesis Analysis
The synthesis of such compounds often involves the use of hydrazonoyl halides as precursors . These are reacted with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The structures of the synthesized compounds are then characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Molecular Structure Analysis
The molecular structure of these compounds is characterized by a core scaffold of a five-membered triazole ring fused with a six-membered thiadiazine ring . This core is a precise pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps. For example, in the case of products 9.40 and 9.42, the corresponding Cbz-protected piperazinones 4 were used and, after cyclization, the protecting group was removed by hydrogenation on Pd/C to give product 9 with a mono-Boc-protected linker .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on their specific structure. For example, compound 5 exhibits excellent insensitivity toward external stimuli (IS = 43 J and FS > 360 N) and a very good calculated detonation performance (Dv = 9408 m s −1 and P = 37.8 GPa) .Scientific Research Applications
Heterocyclic Compound Synthesis
Research has been conducted on the synthesis of novel pyrazolo, triazolo, and pyrimidine derivatives, which are chemically related to N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide. These compounds are synthesized through various chemical reactions, showcasing the versatility of heterocyclic chemistries in creating complex and biologically relevant molecules. For instance, reactions involving enaminones, aminoheterocycles, and active methylene compounds have been explored to yield azolopyrimidines, azolopyridines, and quinolines, among others, demonstrating the structural diversity achievable through synthetic chemistry (Almazroa et al., 2004).
Antimicrobial and Antifungal Activities
Several newly synthesized heterocyclic compounds have been evaluated for their antimicrobial and antifungal activities, revealing moderate effects against bacterial and fungal species. This highlights the potential of these compounds for further development as antimicrobial agents, offering insights into the structure-activity relationships that govern their biological efficacy (Abdel‐Aziz et al., 2008).
Potential Insecticidal Agents
Research into the biochemical impacts of sulfonamide thiazole derivatives has shown promising insecticidal activities against the cotton leafworm, Spodoptera littoralis. Such studies provide a foundation for the development of new insecticidal agents, contributing to agricultural science and pest management strategies (Soliman et al., 2020).
Antitumor and Antiviral Activities
The exploration of benzamide-based 5-aminopyrazoles and their derivatives for antiviral activities against avian influenza virus H5N1 indicates significant potential. Such compounds, including those structurally related to this compound, could pave the way for the development of new antiviral drugs, highlighting the importance of heterocyclic compounds in medicinal chemistry (Hebishy et al., 2020).
Future Directions
The future directions in the research of these compounds could involve the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases . Additionally, further studies could focus on improving the synthesis process and exploring the full range of their pharmacological activities .
Mechanism of Action
Target of Action
Compounds with a triazole moiety are known to interact with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
Triazole compounds, due to their ability to form hydrogen bonds, can make specific interactions with different target receptors . This interaction can lead to changes in the function of these targets, resulting in the observed biological activity.
Biochemical Pathways
It’s known that triazole compounds can affect a wide range of biological processes due to their ability to interact with various enzymes and receptors .
Pharmacokinetics
The presence of a piperazine or piperidine moiety in similar compounds has been reported to enhance their antimicrobial activity , which could potentially impact their bioavailability.
Result of Action
Compounds with a triazole moiety have been reported to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
properties
IUPAC Name |
N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c1-13-21-22-17-16(19-9-12-24(13)17)23-10-7-15(8-11-23)20-18(25)14-5-3-2-4-6-14/h2-6,9,12,15H,7-8,10-11H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQBLOOHKURZTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCC(CC3)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.